

Application Notes and Protocols for ALK-IN-1 in Cancer Research

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Compound of Interest

Compound Name: ALK-IN-1

Cat. No.: B611979

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Introduction

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a critical role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][2] Chromosomal rearrangements, mutations, or amplification of the ALK gene can lead to its constitutive activation, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[1][2][3] **ALK-IN-1** is a potent and selective small molecule inhibitor of ALK kinase activity, designed for cancer research to probe the function of ALK in cellular processes and to evaluate its therapeutic potential. These application notes provide detailed protocols for utilizing **ALK-IN-1** in cancer research, including cell-based assays and in vivo models.

Mechanism of Action

ALK-IN-1 is an ATP-competitive inhibitor that binds to the ATP-binding pocket of the ALK tyrosine kinase domain.[3] This binding event blocks the autophosphorylation and subsequent activation of ALK, thereby inhibiting the downstream signaling cascades that promote tumor cell growth and survival. The primary signaling pathways affected by ALK activation and consequently inhibited by **ALK-IN-1** include the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK), and Janus kinase/Signal transducer and activator of transcription (JAK/STAT) pathways.[2][3][4][5]

Data Presentation

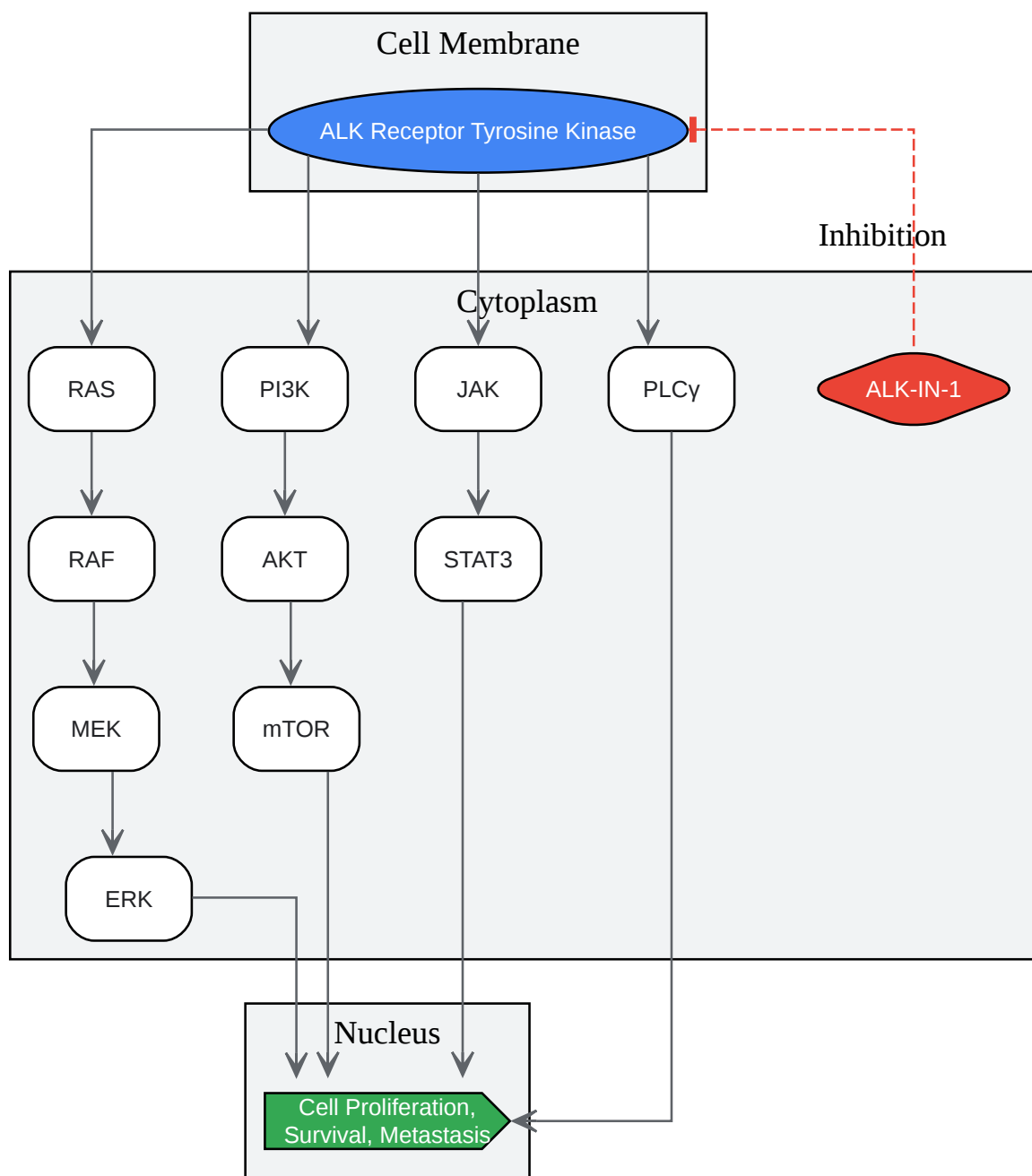
Table 1: In Vitro Efficacy of **ALK-IN-1** in Various Cancer Cell Lines

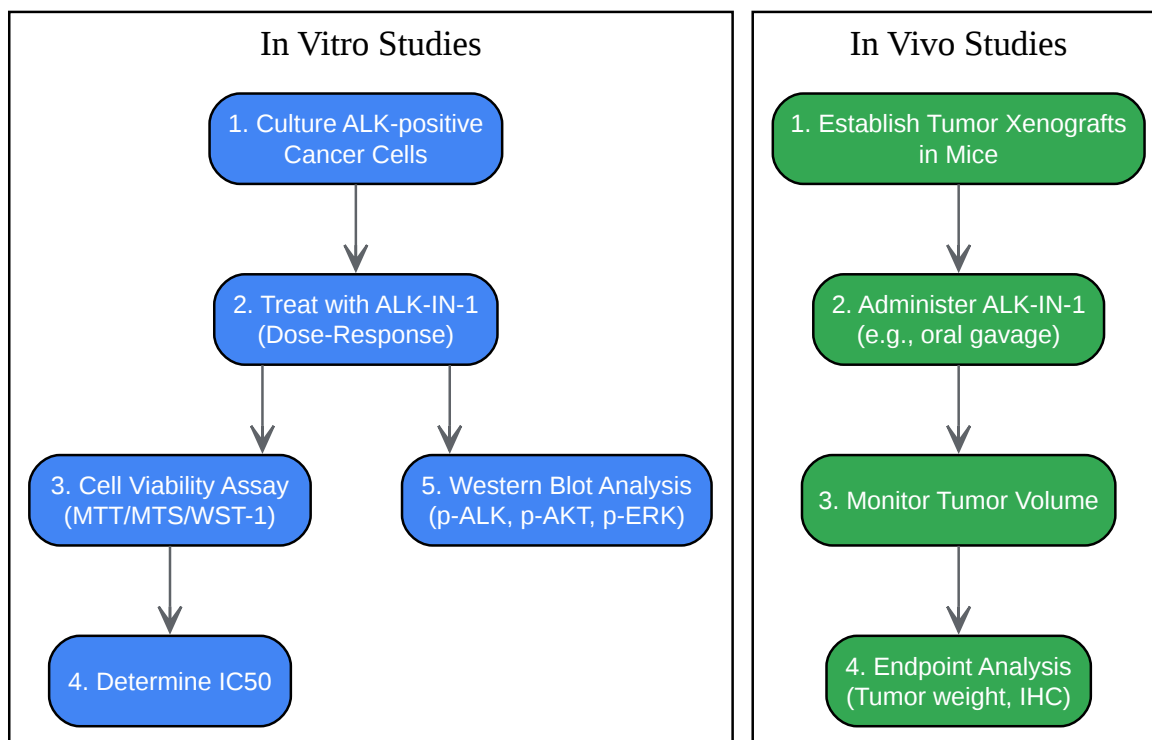
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative ALK inhibitors in ALK-driven cancer cell lines. This data serves as a reference for the expected potency of **ALK-IN-1**.

Cell Line	Cancer Type	ALK Alteration	ALK Inhibitor	IC50 (nM)
H3122	NSCLC	EML4-ALK (v1)	X-396	15
H2228	NSCLC	EML4-ALK (v3)	X-396	21
SU-DHL-1	ALCL	NPM-ALK	X-396	8
SY5Y	Neuroblastoma	ALK (F1174L)	X-396	38
Karpas-299	ALCL	NPM-ALK	Crizotinib	24
H3122	NSCLC	EML4-ALK	Alectinib	3.5
H2228	NSCLC	EML4-ALK	Ceritinib	20

Note: The IC50 values are representative data from published studies on various ALK inhibitors and are intended to provide a general indication of the potency of compounds like **ALK-IN-1**. Actual IC50 values for **ALK-IN-1** should be determined experimentally.

Mandatory Visualizations





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